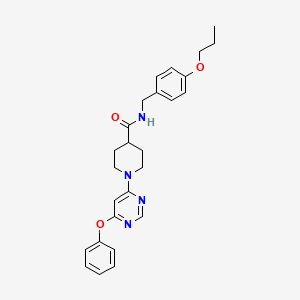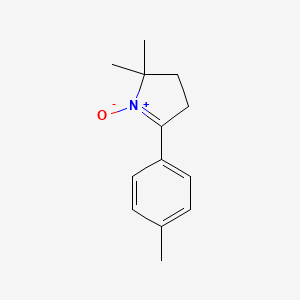
2-(2-Azidoethyl)-1,1-difluorocyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 2-bromoethyl-1,1-difluorocyclopentane with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Bromoethyl-1,1-difluorocyclopentane+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of microreactors allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Cyclopentanes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidoethyl)-1,1-difluorocyclopentane has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Azidoethyl)-1,1-difluorocyclopentane depends on the specific reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a stable triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidoethylbenzene: Contains an azidoethyl group attached to a benzene ring.
1-(2-Azidoethyl)-pyrazole: Features an azidoethyl group attached to a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains an azidoethyl group attached to a triazole ring.
Uniqueness
2-(2-Azidoethyl)-1,1-difluorocyclopentane is unique due to the presence of both azido and difluorocyclopentane moieties, which confer distinct reactivity and properties compared to other azidoethyl compounds. The difluorocyclopentane ring enhances the compound’s stability and potential for diverse chemical transformations .
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPCVKFLMIFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)



![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)
![n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide](/img/structure/B2885589.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)
